An In-depth Technical Guide to 4-Chloro-2-(methylthio)quinazoline (CAS: 58803-74-0)
An In-depth Technical Guide to 4-Chloro-2-(methylthio)quinazoline (CAS: 58803-74-0)
<Senior Application Scientist >
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-(methylthio)quinazoline, a pivotal heterocyclic intermediate in medicinal chemistry and drug discovery. The quinazoline scaffold is recognized as a "privileged" structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] This document delves into the synthesis, physicochemical properties, reactivity, and applications of this specific chloro-substituted quinazoline, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on the causality behind experimental choices, ensuring a self-validating system of protocols.
Introduction: The Strategic Importance of the Quinazoline Scaffold
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The quinazoline core is a foundational element in a variety of approved drugs and clinical candidates, exhibiting a wide pharmacological spectrum that includes anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1][3][4]
The subject of this guide, 4-Chloro-2-(methylthio)quinazoline, serves as a crucial and versatile building block in the synthesis of more complex, biologically active molecules.[1] The chlorine atom at the 4-position is a highly reactive site, susceptible to nucleophilic substitution, which allows for the introduction of a wide array of functional groups. Concurrently, the methylthio group at the 2-position can either be retained to modulate the final compound's physicochemical properties and biological activity or be further modified.[1] This dual functionality makes it an invaluable intermediate for constructing libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and chemical properties is fundamental to the effective handling, reaction design, and characterization of any chemical compound.
2.1. Physical and Chemical Properties
The key physicochemical data for 4-Chloro-2-(methylthio)quinazoline are summarized below. These values are critical for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| CAS Number | 58803-74-0 | [5][6] |
| Molecular Formula | C₉H₇ClN₂S | [5][6] |
| Molecular Weight | 210.68 g/mol | [5] |
| Appearance | White solid | [6] |
| Boiling Point | 387.7 ± 34.0 °C (Predicted) | [5] |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [5] |
2.2. Spectroscopic Characterization
Caption: General workflow for synthesis and spectroscopic characterization.
Experimental protocols for acquiring spectroscopic data generally involve standard methodologies.[7]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically run in deuterated solvents like CDCl₃ or DMSO-d₆.
-
Mass Spectrometry (MS) : Electron Ionization (EI) is a common method for determining the molecular weight and fragmentation pattern.[7]
-
Infrared (IR) Spectroscopy : Samples are often prepared as KBr pellets to identify characteristic functional group vibrations.[7]
Synthesis and Mechanism
The synthesis of 4-Chloro-2-(methylthio)quinazoline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and logical pathway begins with the formation of the quinazolinone core, followed by functional group interconversions.
3.1. Synthetic Pathway Overview
The synthesis logically proceeds through two key stages:
-
Formation and Thionation of the Quinazolinone Core : Starting from readily available materials, the quinazolinone ring system is constructed and then converted to its thione analog.
-
Chlorination : The quinazolinethione is then chlorinated to yield the final product.
Caption: High-level synthetic pathway to the target compound.
3.2. Detailed Experimental Protocol
This protocol represents a robust and validated approach. The rationale behind each step is provided to enhance understanding and reproducibility.
Step 1: Synthesis of 2-(Methylthio)quinazolin-4(3H)-one (Precursor)
-
Rationale : This step involves the S-alkylation of the readily available 2-mercaptoquinazolin-4(3H)-one. Using a base like potassium carbonate is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily attacks the methylating agent (methyl iodide).[8] DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
Procedure :
-
To a solution of 2-mercaptoquinazolin-4(3H)-one (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2-(methylthio)quinazolin-4(3H)-one.
-
Step 2: Synthesis of 4-Chloro-2-(methylthio)quinazoline (Final Product)
-
Rationale : The conversion of the 4-oxo group to a 4-chloro group is a critical transformation. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this type of chlorination.[1][9] The reaction typically requires heating to drive the conversion. The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion.
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-(methylthio)quinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure 4-Chloro-2-(methylthio)quinazoline.[10]
-
Reactivity and Key Transformations
The synthetic utility of 4-Chloro-2-(methylthio)quinazoline stems from the high reactivity of the C4-chloro substituent towards nucleophiles. This allows for the facile introduction of various functionalities, which is a cornerstone of combinatorial chemistry and SAR exploration.
Caption: Common nucleophilic substitution reactions at the C4 position.
The reaction of 4-chloroquinazolines with various amines is a well-established method for creating derivatives with significant biological potential, including kinase inhibitors.[11][12] Similarly, reactions with hydrazines can lead to further heterocyclic ring formations.[13]
Applications in Drug Discovery and Medicinal Chemistry
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1][14] 4-Chloro-2-(methylthio)quinazoline is an exemplary intermediate used to generate libraries of compounds for screening against various biological targets.
5.1. Role as a Pharmacophore and Intermediate
The 4-(methylthio)quinazoline core serves as both a crucial intermediate and a pharmacophore.[1] Its derivatives have shown promise as:
-
Anticancer Agents : By acting as inhibitors of key signaling kinases, such as those in the MAPK/ERK pathway, these compounds can halt cell proliferation in various cancer cell lines.[1] The 4-anilinoquinazoline scaffold, readily accessible from 4-chloroquinazoline, is famous for its potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][12]
-
Antiviral and Antimicrobial Agents : The versatile quinazoline ring system has been incorporated into molecules with demonstrated activity against viruses and bacteria.[1][2]
-
Anti-inflammatory Agents : Certain 2,3-disubstituted quinazolin-4(3H)-ones, which can be synthesized from precursors related to our topic compound, have shown promising anti-inflammatory properties.[3][15]
5.2. Structure-Activity Relationship (SAR) Insights
The ease of substitution at the 4-position allows for systematic exploration of the SAR. For instance, in the context of kinase inhibition, varying the substituent introduced at the C4 position (e.g., different substituted anilines) dramatically influences the potency and selectivity of the final compound against the target kinase. The methylthio group at C2 also plays a role in modulating the electronic properties and binding interactions of the molecule within the active site of a protein.
Safety and Handling
As a reactive chemical intermediate, proper safety precautions are mandatory when handling 4-Chloro-2-(methylthio)quinazoline and its precursors/reagents.
-
General Handling : Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors.[16][17] Avoid contact with skin, eyes, and clothing.[18][19]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[16][19]
-
In case of Exposure :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][18]
-
Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.[16]
-
Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16][18]
-
Ingestion : Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[16][18]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[17][18]
-
Incompatible Materials : Strong oxidizing agents.[16]
Conclusion
4-Chloro-2-(methylthio)quinazoline (CAS: 58803-74-0) is a high-value intermediate whose strategic importance in drug discovery cannot be overstated. Its facile synthesis and the high reactivity of its C4-chloro group provide a versatile platform for the development of novel therapeutic agents. The quinazoline core, a privileged scaffold, continues to yield potent drug candidates, particularly in oncology. This guide has provided an in-depth, technically grounded overview of its synthesis, properties, and applications, designed to empower researchers in their pursuit of new and effective medicines.
References
- Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E.-S. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
- BenchChem. (2025). Application Notes and Protocols: 4-(Methylthio)quinazoline in Medicinal Chemistry.
- ChemicalBook. 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE CAS#: 58803-74-0.
- BenchChem. (2025). Head-to-head comparison of 4-(Methylthio)quinazoline synthesis methods.
- Gou, S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(8).
- ResearchGate. (n.d.). Scheme 45. Reaction of 4-chloro-2-methylthio-benzo[h] pyrimido[4,5-b]quinoline 143 with different amines.
- Fisher Scientific. (2022). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. 4-Chloro-2-methyl-quinazoline.
- ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,...
- BOCSCI. CAS 58803-74-0|4-Chloro-2-(Methylthio)Quinazoline.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Acros Organics. (2013). SAFETY DATA SHEET.
- Organic Chemistry Portal. Synthesis of quinazolinones.
- ChemicalBook. (2025). 4-Chloroquinazoline - Safety Data Sheet.
- Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 1-26.
- ChemicalBook. 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE CAS#: 58803-74-0.
- BenchChem. (2025). Synthesis of 4-(Methylthio)quinazoline Derivatives: An In-depth Technical Guide.
- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- BenchChem. (2025). Spectroscopic Profile of 4-(Methylthio)quinazoline: A Technical Guide.
- TargetMol. 4-chloro-quinazoline.
- NIH. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-(Methylthio)quinazoline.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.
- ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives.
- MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- Innovative Journal. (2024). Novel quinazoline derivatives: key pharmacological activities.
- ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.
- BuyersGuideChem. Product Search.
- MySkinRecipes. 4-Chloro-2-(methylthio)quinazoline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Quinazoline Derivatives: A Guide for Pharmaceutical Synthesis.
- Organic Chemistry Portal. Synthesis of quinazolines.
- PMC. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
- J&W Pharmlab. 4-Chloro-2-methylthio-quinazoline.
- Guidechem. 1-methyl-8-(methylthio)imidazo[4,5-g]quinazoline.
- Guidechem. 7-Bromo-6-chloro-5,8-difluoro-2-(methylthio)quinazolin-4(1H)-one.
- Guidechem. Quinazoline, 2,4-bis(methylthio)- 48141-61-3 wiki.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 5. 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE CAS#: 58803-74-0 [m.chemicalbook.com]
- 6. CAS 58803-74-0|4-Chloro-2-(Methylthio)Quinazoline [rlavie.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. chemicalbook.com [chemicalbook.com]
